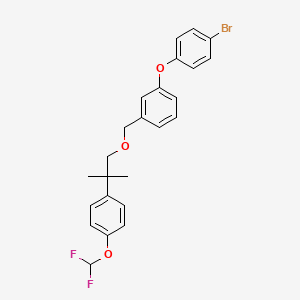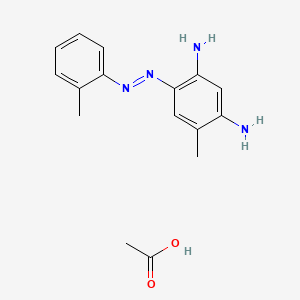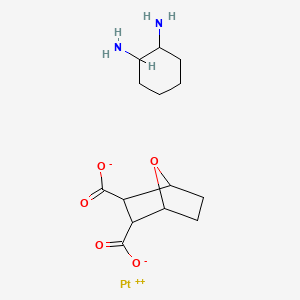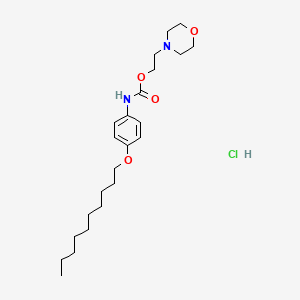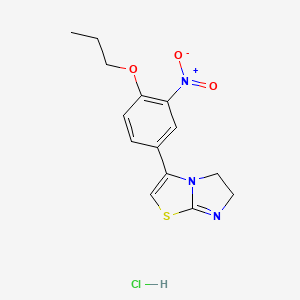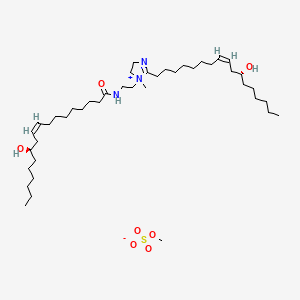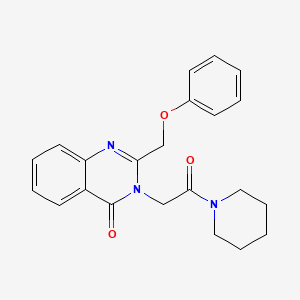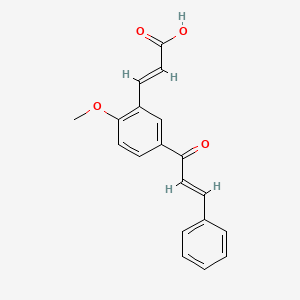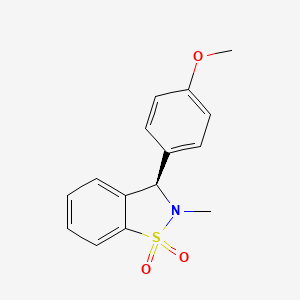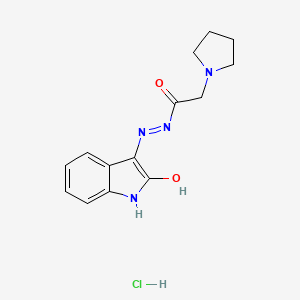
1-Pyrrolidineacetic acid, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrrolidineacetic acid, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- is a complex organic compound with a unique structure that combines a pyrrolidine ring and an indolinylidene moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidineacetic acid, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- typically involves the condensation of 1-Pyrrolidineacetic acid with (2-oxo-3-indolinylidene)hydrazide under acidic conditions to form the hydrochloride salt. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Pyrrolidineacetic acid, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidine and indolinylidene derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
1-Pyrrolidineacetic acid, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Pyrrolidineacetic acid, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- involves its interaction with specific molecular targets and pathways. The indolinylidene moiety is known to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as cell proliferation in cancer cells or the replication of viruses .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-oxo-3-pyrrolidinecarboxylic acid: Another pyrrolidine derivative with different biological activities.
Benzo[4,5]imidazo[1,2-a]pyridine: A compound with a similar indole structure but different pharmacological properties.
(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)ethanenitrile: A thiazolidine derivative with comparable chemical reactivity.
Uniqueness
1-Pyrrolidineacetic acid, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- is unique due to its combination of a pyrrolidine ring and an indolinylidene moiety, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
86873-13-4 |
|---|---|
Molecular Formula |
C14H17ClN4O2 |
Molecular Weight |
308.76 g/mol |
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2-pyrrolidin-1-ylacetamide;hydrochloride |
InChI |
InChI=1S/C14H16N4O2.ClH/c19-12(9-18-7-3-4-8-18)16-17-13-10-5-1-2-6-11(10)15-14(13)20;/h1-2,5-6,15,20H,3-4,7-9H2;1H |
InChI Key |
RNXGFPSEWCAYFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC(=O)N=NC2=C(NC3=CC=CC=C32)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


